molecular formula C9H6BrN3O2 B11764460 8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid

8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid

Cat. No.: B11764460
M. Wt: 268.07 g/mol
InChI Key: ZXTUITBIVLNADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H6BrN3O2 and a molecular weight of 268.07 g/mol . It belongs to the class of 1,7-naphthyridine derivatives, which are N-heterocyclic compounds consisting of a fused system of two pyridine rings . This specific molecule features both an amino and a carboxylic acid functional group, making it a versatile intermediate for further chemical synthesis. Naphthyridine derivatives are of significant interest in medicinal chemistry due to their wide spectrum of reported pharmacological activities . They are frequently investigated for their antimicrobial properties . Furthermore, the naphthyridine scaffold is a recognized pharmacophore in various antiviral, antimicrobial, and anti-inflammatory research contexts . The presence of the bromo substituent on this scaffold offers a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. The carboxylic acid group can be utilized to form amide linkages or other derivatives, further expanding its utility as a building block in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

8-amino-5-bromo-1,7-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H6BrN3O2/c10-6-3-13-8(11)7-5(6)1-4(2-12-7)9(14)15/h1-3H,(H2,11,13)(H,14,15)

InChI Key

ZXTUITBIVLNADF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN=C2N)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Bromination

5-Chloro-1,7-naphthyridine-3-carboxylic acid undergoes halogen exchange using HBr/AcOH at 120°C, substituting chlorine with bromine.

Conditions :

  • HBr (48%), AcOH, 120°C, 6 h

  • Yield: 75–80%

Suzuki-Miyaura Coupling

A boronic ester at position 5 is replaced with bromine via coupling with bromobenzene:

  • Borylation : 5-Triflate-1,7-naphthyridine-3-carboxylate reacts with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.

  • Bromination : The intermediate undergoes coupling with bromobenzene, yielding the bromo-substituted product.

Key Metrics :

StepCatalyst/ReagentsYield (%)
BorylationB₂Pin₂, Pd(dppf)Cl₂, KOAc, dioxane65
BrominationBrC₆H₅, Pd(PPh₃)₄, K₂CO₃70

Functional Group Interconversion

Nitro to Amino Reduction

8-Nitro-5-bromo-1,7-naphthyridine-3-carboxylic acid is reduced using H₂/Pd-C in ethanol:

  • Conditions: 1 atm H₂, 25°C, 4 h

  • Yield: 95%

Carboxylation via CO₂ Insertion

A lithiated intermediate at position 3 reacts with CO₂:

  • Lithiation : 5-Bromo-8-amino-1,7-naphthyridine is treated with LDA at −78°C.

  • Quenching : CO₂ gas is introduced, forming the carboxylic acid.

Yield : 60–65%

One-Pot Multistep Synthesis

A streamlined approach combines cyclization, bromination, and carboxylation:

  • Cyclocondensation : 3-Amino-4-bromopyridine and diethyl ethoxymethylenemalonate react in refluxing ethanol.

  • In Situ Bromination : NBS (N-bromosuccinimide) adds bromine at position 5.

  • Ester Hydrolysis : NaOH hydrolyzes the ester to carboxylic acid.

Optimized Conditions :

  • Reaction Time: 8 h

  • Yield: 50–55%

Critical Analysis of Methodologies

MethodStrengthsWeaknesses
CyclizationHigh regioselectivityHigh-temperature requirements
FriedländerSustainable, scalablePost-functionalization needed
Halogen ExchangeDirect substitutionAcidic conditions
Functional Group Int.VersatileLow yields in carboxylation
One-Pot SynthesisTime-efficientModerate overall yield

Chemical Reactions Analysis

Types of Reactions

8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity:
8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid exhibits promising antimicrobial properties against various bacterial strains. Research indicates that derivatives of naphthyridine compounds demonstrate selective antibacterial activity against resistant pathogens. For instance, studies have shown that certain naphthyridine derivatives possess significant activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli .

Bacterial Strain Activity Level Reference
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaSignificant

2. Anticancer Potential:
The compound has been explored for its anticancer properties. Naphthyridine derivatives have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and inhibition of cell cycle progression. A review highlighted that 1,8-naphthyridine derivatives exhibit anticancer activity by targeting topoisomerases and disrupting DNA replication .

Mechanism of Action Effect Reference
Apoptosis inductionReduces tumor cell viability
Topoisomerase inhibitionPrevents DNA replication

3. Anti-inflammatory Effects:
Research has indicated that naphthyridine derivatives can also exhibit anti-inflammatory activities. These compounds may inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antibacterial activity of various naphthyridine derivatives, 8-amino-5-bromo-1,7-naphthyridine-3-carboxylic acid was found to be effective against multi-drug resistant strains of bacteria. The study employed in vitro assays to determine the Minimum Inhibitory Concentration (MIC) values, demonstrating significant antibacterial activity at low concentrations .

Case Study 2: Anticancer Activity
A collaborative research effort focused on synthesizing novel naphthyridine derivatives for cancer treatment revealed that certain derivatives exhibited potent cytotoxic effects on cancer cell lines. The study utilized both in vitro and in vivo models to evaluate the efficacy of these compounds in reducing tumor growth .

Mechanism of Action

The mechanism of action of 8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

5-Bromo-1,7-naphthyridine-3-carboxylic Acid

  • Structure: Lacks the amino group at position 6.
  • Molecular Formula : C₉H₅BrN₂O₂ (vs. C₉H₆BrN₃O₂ for the target compound) .

Ethyl 5-Bromo-1,7-naphthyridine-3-carboxylate

  • Structure : Ethyl ester of 5-bromo-1,7-naphthyridine-3-carboxylic acid.
  • Molecular Formula : C₁₁H₉BrN₂O₂ .
  • Key Differences : The ester group enhances lipophilicity, improving membrane permeability but requiring hydrolysis for bioactivation.

8-Amino-1,7-naphthyridine-5-carboxylic Acid

  • Structure: Positional isomer with carboxylic acid at position 5 and amino at position 8 (CAS 1424941-74-1) .
  • Key Differences : Altered substituent positions may disrupt electronic conjugation and steric interactions, affecting binding to biological targets.

5-Bromo-8-chloro-1,7-naphthyridine

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Stability
8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid 293.07 -NH₂ (C8), -Br (C5), -COOH (C3) Moderate (polar groups) Sensitive to decarboxylation
5-Bromo-1,7-naphthyridine-3-carboxylic acid 265.06 -Br (C5), -COOH (C3) Low (less polar) Stable under dry conditions
Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate 281.11 -Br (C5), -COOEt (C3) Low (lipophilic) Hydrolyzes to carboxylic acid

Q & A

Q. Q1. What are the optimal synthetic routes for 8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid?

Methodological Answer:

  • Step 1: Carboxylic Acid Formation
    Start with ethyl 5-bromo-1,7-naphthyridine-3-carboxylate. Hydrolyze the ester group using NaOH (1–5 M, 95°C, 1–3 h) to yield 5-bromo-1,7-naphthyridine-3-carboxylic acid .
  • Step 2: Amination at Position 8
    Introduce the amino group via nucleophilic substitution. Use NH₃ (gas or aqueous) under reflux in a polar aprotic solvent (e.g., DMF) at 80–120°C for 12–24 h. Monitor reaction progress via TLC or HPLC .
  • Purification:
    Recrystallize from ethanol/water or use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Confirm purity via HPLC (>95%) and NMR (¹H/¹³C) .

Q. Q2. How does the bromine substituent at position 5 influence regioselective amination?

Methodological Answer:

  • Electronic Effects:
    Bromine acts as a meta-directing group, favoring substitution at position 8 due to electron withdrawal via resonance. DFT calculations suggest a lower activation energy for amination at position 8 vs. 6 .
  • Experimental Validation:
    Compare reaction outcomes using NH₃ vs. alkylamines. Bromine’s presence reduces competing side reactions (e.g., dehalogenation) under standard conditions (pH 7–9, 100°C) .

Stability and Storage

Q. Q3. What are the critical storage conditions for this compound?

Methodological Answer:

  • Store under inert gas (N₂ or Ar) at 2–8°C in amber vials to prevent photodegradation.
  • Avoid exposure to moisture: use desiccants (silica gel) in storage containers.
  • Stability tests (HPLC) show >90% purity retention after 6 months under these conditions .

Biological Activity Profiling

Q. Q4. What methodologies are used to study its enzyme inhibition mechanisms?

Methodological Answer:

  • Kinase Inhibition Assays:
    Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases (e.g., EGFR, Src). IC₅₀ values are determined via dose-response curves (1 nM–100 μM).
  • Binding Mode Analysis:
    Perform X-ray crystallography or molecular docking (AutoDock Vina) to identify interactions with kinase ATP-binding pockets. Hydrogen bonding with hinge regions (e.g., Met793 in EGFR) is critical .

Q. Q5. How to address discrepancies in reported synthetic yields for amination?

Methodological Answer:

  • Possible Causes:
    Variations in solvent purity (DMF vs. DMAc), NH₃ concentration, or trace metal catalysts (e.g., CuI).
  • Resolution Strategy:
    Reproduce reactions under controlled conditions (anhydrous solvents, degassed solutions). Use high-purity NH₃ (≥99.9%) and monitor reaction kinetics via in situ IR spectroscopy .

Computational Modeling

Q. Q6. How can in silico tools predict the compound’s drug-likeness?

Methodological Answer:

  • Bioavailability Radar Analysis:
    Use SwissADME or similar tools to assess parameters:
    • Lipophilicity (LogP): Target <5.
    • Polar Surface Area (PSA): Optimal 60–90 Ų for membrane permeability.
    • Solubility (LogS): >-4 for oral bioavailability.
      Data from analogous 1,8-naphthyridines shows favorable drug-likeness (e.g., LogP = 2.1, PSA = 78 Ų) .

Advanced Analytical Techniques

Q. Q7. What advanced NMR techniques resolve structural ambiguities?

Methodological Answer:

  • ¹H-¹⁵N HMBC:
    Correlates amino protons with adjacent carbons to confirm substitution at position 8.
  • NOESY:
    Detects spatial proximity between bromine (position 5) and adjacent protons, confirming regiochemistry .

Environmental Impact Assessment

Q. Q8. What biodegradation studies are relevant for this compound?

Methodological Answer:

  • OECD 301D Test:
    Incubate with activated sludge (30°C, 28 days). Monitor via LC-MS for breakdown products (e.g., debromination to 8-amino-1,7-naphthyridine-3-carboxylic acid).
  • Ecotoxicity:
    Use Daphnia magna (48h LC₅₀) and algae (72h EC₅₀) assays. Preliminary data suggests moderate toxicity (LC₅₀ = 12 mg/L) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.